REACTION_CXSMILES
|
[Na].[CH:2]1([C:5](=[O:7])[CH3:6])[CH2:4][CH2:3]1.[C:8](OCC)(=[O:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10].Cl>C(O)C.O>[CH:2]1([C:5](=[O:7])[CH2:6][C:8](=[O:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:4][CH2:3]1 |^1:0|
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(C)=O
|
Name
|
|
Quantity
|
14.59 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The contents were extracted with EtOAc (3×75 mL)
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The final product was collected as 14.3 g (74%)
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C(CC(C(=O)OCC)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |